molecular formula C8H7NO3 B117912 2'-Nitroacetophenone CAS No. 577-59-3

2'-Nitroacetophenone

Cat. No. B117912
CAS RN: 577-59-3
M. Wt: 165.15 g/mol
InChI Key: SUGXZLKUDLDTKX-UHFFFAOYSA-N
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Description

2’-Nitroacetophenone is a yellow-green liquid or crystal. It is soluble in alcohol, ether, and chloroform, but only slightly soluble in water . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff. It is also used as a synthetic reagent .


Synthesis Analysis

2’-Nitroacetophenone can be synthesized from o-nitroethylbenzene by oxidation . The process involves adding o-nitroethylbenzene, decanoic acid, and initiator azobisisobutyronitrile into the reaction tower. Air is slowly passed into the tower, keeping the pressure at 0.3-0.8MPa, and the oxidation is controlled at 120-130°C to generate 2-Nitroacetophenone .


Molecular Structure Analysis

The FT-IR and FT-Raman analyses of 2-nitroacetophenone (2NAP) have been carried out by density functional theory (DFT) calculations based on B3LYP level with 6-31G*/6-311+G** basis set . The gauge-independent atomic orbital (GIAO) method has been used to get 1H NMR and 13C NMR chemical shifts .


Chemical Reactions Analysis

2’-Nitroacetophenone is synthesized from o-nitroethylbenzene by oxidation . The reaction involves adding o-nitroethylbenzene, decanoic acid, and initiator azobisisobutyronitrile into the reaction tower. Air is slowly passed into the tower, keeping the pressure at 0.3-0.8MPa, and the oxidation is controlled at 120-130°C to generate 2-Nitroacetophenone .


Physical And Chemical Properties Analysis

2’-Nitroacetophenone is a yellow-green liquid or crystal . It is soluble in alcohol, ether, and chloroform, but only slightly soluble in water . The molecular formula of 2’-Nitroacetophenone is C8H7NO3 .

Scientific Research Applications

Antioxidation and Lifespan Extension

  • Antioxidant Properties: 2-Bromo-4'-nitroacetophenone, a compound closely related to 2'-nitroacetophenone, has demonstrated antioxidant effects. It has been found to extend the lifespan of C. elegans, indicating potential antioxidative abilities. This effect is dependent on the Insulin pathway (Han, 2018).

Chemical Synthesis and Material Science

  • Synthesis of Aromatic Ketones: 2'-Nitroacetophenone is used in the synthesis of optically active amino alcohols through asymmetric transfer hydrogenation. This method involves reducing 2-substituted acetophenones, like 2-nitroacetophenone, to produce alcohols with excellent enantiomeric excesses (Watanabe, Murata, & Ikariya, 2002).
  • Multicomponent Synthesis: In a multicomponent reaction involving 2-nitroacetophenone, novel derivatives of 5-nitropyridines have been synthesized. This process contributes to the field of organic chemistry and pharmaceutical synthesis (Turgunalieva et al., 2023).

Biofield Energy Studies

  • Physical and Thermal Properties: The physical, thermal, and spectral properties of 3-nitroacetophenone were significantly altered after biofield energy treatment. This study opens new perspectives on the effects of biofield energy on chemical compounds (Trivedi et al., 2015).

Dielectric and Solvent Studies

  • Dielectric Relaxation: The dielectric properties of 2-nitroacetophenone-ethanol solutions have been studied, revealing insights into molecular interactions and the impact of solvents on chemical behavior (Kumbharkhane, Puranik, & Mehrotra, 1992).

Pharmaceutical Applications

  • Antiallergic Activity: Omega-nitroacetophenones, which include 2'-nitroacetophenone derivatives, have shown potential in inhibiting allergic reactions. This finding is significant for developing new antiallergic drugs (Buckle et al., 1975).

Industrial Applications

  • Catalytic Oxidation: Research has focused on the catalytic oxidation of 4-nitroethylbenzene by ozone to produce 4-nitroacetophenone, an intermediate in synthesizing broad-spectrum antibiotics. This provides an efficient method for producing key industrial compounds (Halstyan & Bushuiev, 2021).

Corrosion Inhibition

  • Steel Protection: 3-Nitroacetophenone has been studied as a corrosion inhibitor for mild steel in acidic mediums. Its eco-friendly nature makes it an attractive option for industrial applications (Ibrahim et al., 2022).

Environmental Applications

  • Dye Removal: Nano metal oxide impregnated Chitosan-4-nitroacetophenone has been used for industrial dye removal, showcasing its potential in environmental clean-up processes (Mohamed et al., 2019).

Safety And Hazards

2’-Nitroacetophenone is harmful if swallowed . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . In case of contact with skin, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1-(2-nitrophenyl)ethanone
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InChI

InChI=1S/C8H7NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5H,1H3
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InChI Key

SUGXZLKUDLDTKX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1[N+](=O)[O-]
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Molecular Formula

C8H7NO3
Record name O-NITROACETOPHENONE
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DSSTOX Substance ID

DTXSID6025723
Record name 2-Nitroacetophenone
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Molecular Weight

165.15 g/mol
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Physical Description

O-nitroacetophenone is a clear yellow liquid. Insoluble in water. (NTP, 1992)
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Boiling Point

316 °F at 16 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992)
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Product Name

2'-Nitroacetophenone

CAS RN

577-59-3
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Record name 2′-Nitroacetophenone
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Record name 2-Acetylnitrobenzene
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Record name 2'-Nitroacetophenone
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Record name Ethanone, 1-(2-nitrophenyl)-
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Melting Point

82 to 84 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
781
Citations
G Venkatesh, M Govindaraju, P Vennila… - Journal of Theoretical …, 2016 - World Scientific
The FT-IR and FT-Raman analyses of 2-nitro acetophenone (2NAP) have been carried out by density functional theory (DFT) calculations based on B3LYP level with 6-31G*/6-311 + G*…
Number of citations: 31 www.worldscientific.com
AC Kumbharkhane, SM Puranik… - Journal of molecular liquids, 1992 - Elsevier
… The complex permittivity spectra of 2-nitroacetophenone-ethanol mixtures have been … The Kirkwood correlation factor for pure 2-nitroacetophenone is found to be less than …
Number of citations: 21 www.sciencedirect.com
V Kadiyala, LJ Nadeau, JC Spain - Applied and environmental …, 2003 - Am Soc Microbiol
… In preliminary studies, partially purified NB nitroreductase and HAB mutase A from strain JS45 transformed 2-nitroacetophenone (2NAP). The use of purified or immobilized enzymes is …
Number of citations: 52 journals.asm.org
R Astolfi, I Collamati, C Ercolani - Journal of the Chemical Society …, 1973 - pubs.rsc.org
Neutral complexes of 2-nitroacetophenone (napH) and nitroacetone (naH), [ML3](M = CrIII, FeIII. and AlIII), have been isolated. Visible spectra of the CrIIIspecies and X-ray powder …
Number of citations: 2 pubs.rsc.org
DS Zavgorodniy, AV Butin, TA Stroganova - Molecules, 1999 - mdpi.com
The general part of the experimental section [1] has been presented elsewhere. To solution of 4, 5-dimethoxyacetophenone (20.0 g, 110 mmol) in 45 ml of glacial acetic acid, red fuming …
Number of citations: 2 www.mdpi.com
M Trivedi, RM Tallapragada, A Branton… - Science Journal of …, 2015 - infona.pl
… 2-Nitroacetophenone is used as an intermediate for the synthesis of cinoxacin that is prescribed for urinary tract infections in adults [4]. 3Nitroacetophenone (3-NAP) is a compound …
Number of citations: 4 www.infona.pl
FJ Schultz - 1960 - search.proquest.com
A dissertation submitted in partia 1 fu1fi 11ment of the Page 1 AN TINVESTIGATION OF THE CHEMISTRY OF au-NITROACETOPHENONE AND SOME RELATED COMPOUNDS by …
Number of citations: 0 search.proquest.com
A Galione, KT Chuang, TM Funnell… - Cold Spring Harbor …, 2014 - academia.edu
… Synthesize 2-nitroacetophenone hydrazone. i. Place 100 mL of 95% ethanol, 10 g of 2-nitroacetophenone, 3.2 mL of glacial acetic acid, and 5.6 g of hydrazine monohydrate into a 250-…
Number of citations: 6 www.academia.edu
BH Kim, Y Jin, YM Jun, R Han, W Baik, BM Lee - Tetrahedron Letters, 2000 - Elsevier
… In order to test the synthetic utility of BNP/In conditions, we examined the reductive cyclizations of various substituted 2-nitrobenzaldehydes, 2′-nitroacetophenone, and N-(2-…
Number of citations: 43 www.sciencedirect.com
B Singh - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
… acid gave the corresponding bromo derivative 5 which was treated with cuprous cyanide to give the benzonitrile derivative 6 which in turn was converted to 2-nitroacetophenone …
Number of citations: 4 onlinelibrary.wiley.com

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